Cas no 135630-75-0 (30-Norolean-12-en-28-oicacid, 3-[(O-a-L-arabinopyranosyl-(1®3)-O-[b-D-xylopyranosyl-(1®2)]-b-D-glucopyranosyl)oxy]-20-hydroxy-, (3b,20a)- (9CI))

30-Norolean-12-en-28-oicacid, 3-[(O-a-L-arabinopyranosyl-(1®3)-O-[b-D-xylopyranosyl-(1®2)]-b-D-glucopyranosyl)oxy]-20-hydroxy-, (3b,20a)- (9CI) structure
135630-75-0 structure
Product Name:30-Norolean-12-en-28-oicacid, 3-[(O-a-L-arabinopyranosyl-(1®3)-O-[b-D-xylopyranosyl-(1®2)]-b-D-glucopyranosyl)oxy]-20-hydroxy-, (3b,20a)- (9CI)
CAS No:135630-75-0
MF:C45H72O17
MW:885.042996406555
CID:154931
PubChem ID:195810
Update Time:2025-04-19

30-Norolean-12-en-28-oicacid, 3-[(O-a-L-arabinopyranosyl-(1®3)-O-[b-D-xylopyranosyl-(1®2)]-b-D-glucopyranosyl)oxy]-20-hydroxy-, (3b,20a)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • mubenoside A
    • 2)]-b-D-glucopyranosyl)oxy]-20-hydroxy-, (3b,20a)- (9CI)
    • 2-hydroxy-2,6a,6b,9,9,12a-hexamethyl-10-{[pentopyranosyl-(1->2)-[pentopyranosyl-(1->3)]hexopyranosyl]oxy}-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,1
    • 3,20-Dihydroxy-30-norolean-12-en-28-oic acid 3-O-(beta-xylopyranosyl(1-2)-alpha-arabinopyranosyl(1-3))-beta-glucopyranside
    • 30-Norolean-12-en-28-oic acid, 3-((O-alpha-L-arabinopyranosyl-(1-3)-O-(beta-D-xylopyranosyl-(1-2))-beta-D-glucopyranosyl)oxy)-20-hydroxy-, (3beta,20alpha)-
    • 2-hydroxy-2,6a,6b,9,9,12a-hexamethyl-10-{[pentopyranosyl-(1->2)-[pentopyranosyl-(1->3)]hexopyranosyl]oxy}-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicene-4a(2h)-carboxylic acid
    • 135630-75-0
    • DTXSID50929090
    • 2-hydroxy-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
    • 30-Norolean-12-en-28-oicacid, 3-[(O-a-L-arabinopyranosyl-(1®3)-O-[b-D-xylopyranosyl-(1®2)]-b-D-glucopyranosyl)oxy]-20-hydroxy-, (3b,20a)- (9CI)
    • Inchi: 1S/C45H72O17/c1-40(2)26-9-12-44(6)27(8-7-21-22-17-41(3,56)13-15-45(22,39(54)55)16-14-43(21,44)5)42(26,4)11-10-28(40)60-38-35(62-37-33(53)30(50)24(48)20-58-37)34(31(51)25(18-46)59-38)61-36-32(52)29(49)23(47)19-57-36/h7,22-38,46-53,56H,8-20H2,1-6H3,(H,54,55)
    • InChI Key: OYDWTLURLATONI-UHFFFAOYSA-N
    • SMILES: O(C1C(C(C(C(CO)O1)O)OC1C(C(C(CO1)O)O)O)OC1C(C(C(CO1)O)O)O)C1CCC2(C)C(CCC3(C)C4(C)CCC5(C(=O)O)CCC(C)(CC5C4=CCC32)O)C1(C)C

Computed Properties

  • Exact Mass: 884.47706
  • Monoisotopic Mass: 884.476951
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 17
  • Heavy Atom Count: 62
  • Rotatable Bond Count: 8
  • Complexity: 1700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 22
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 275
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.42
  • Boiling Point: 987.4°Cat760mmHg
  • Flash Point: 286.1°C
  • Refractive Index: 1.626
  • PSA: 274.75
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